6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group attached to a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 6-azaspiro[3.4]octane-8-carboxylic acid with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorenyl group can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed on the carboxylic acid group to produce alcohols or other reduced forms.
Substitution: : The spirocyclic framework allows for substitution reactions at different positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized fluorenyl derivatives, reduced carboxylic acids, and substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and to develop new biochemical assays. Its structural complexity allows for the exploration of biological pathways and mechanisms.
Medicine
In the medical field, derivatives of this compound are being investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-2-carboxylic acid
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness
The uniqueness of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid lies in its spirocyclic structure and the presence of the fluorenyl group, which provides distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-12-24(14-23(20)10-5-11-23)22(27)28-13-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBBUCZBQNYYCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127012-32-0 |
Source
|
Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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